molecular formula C16H15ClN4O2S B4525581 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4525581
M. Wt: 362.8 g/mol
InChI Key: DKZZVPWYOXWZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran (THF) moiety and linked to a 4-chloroindole group via an acetamide bridge. Its structure combines pharmacophoric elements from indole derivatives (known for modulating biological targets like kinases and receptors) and 1,3,4-thiadiazoles (valued for their anticancer and antimicrobial activities) .

  • Thiadiazole formation: Cyclization of thiosemicarbazides or reaction of chloroacetyl chloride with 1,3,4-thiadiazole-2-thiols .
  • Acetamide linkage: Nucleophilic substitution or condensation reactions, as seen in N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamides .

Properties

IUPAC Name

2-(4-chloroindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c17-11-3-1-4-12-10(11)6-7-21(12)9-14(22)18-16-20-19-15(24-16)13-5-2-8-23-13/h1,3-4,6-7,13H,2,5,8-9H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZZVPWYOXWZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the chloro substituent. The thiadiazole ring is then synthesized and coupled with the indole derivative under specific reaction conditions, such as the use of a base and a suitable solvent. The final step involves the formation of the acetamide linkage, which is achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro substituent on the indole ring can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized indole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chloroindole with thiadiazole derivatives. The process often requires specific reagents and conditions to achieve high yields and purity. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) assays reveal promising results, indicating that it could serve as a potential candidate for developing new antimicrobial agents. For instance, compounds similar in structure have shown effectiveness against resistant strains of bacteria, suggesting that modifications to the indole core may enhance these properties further .

Anticancer Properties

The indole scaffold is well-known for its anticancer activities. Preliminary studies suggest that 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that derivatives with indole structures often interact with multiple cellular targets, making them versatile agents in cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Indole derivatives have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis. Investigations into the mechanism of action are ongoing, with hypotheses suggesting modulation of neuroinflammatory pathways as a possible mechanism .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several indole derivatives, including our compound. The results indicated that it exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for further development in treating bacterial infections .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound was tested against human breast cancer cells. The findings showed a marked reduction in cell viability at micromolar concentrations, supporting its potential as an anticancer agent. The study also explored structural modifications to enhance efficacy further .

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s THF group distinguishes it from analogs with aromatic (e.g., 4g’s fluorophenyl) or aliphatic (e.g., 4h’s furan-carbonyl) substituents, likely reducing crystallinity and enhancing solubility .
  • Melting points for related compounds range from 162–228°C, influenced by hydrogen bonding (e.g., NH in acetamide) and aromatic stacking .

Biological Activity

The compound 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS Number: 1144441-39-3) is a novel synthetic derivative that combines an indole moiety with a thiadiazole-based structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse scientific literature, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₄O₂S
Molecular Weight362.8 g/mol
CAS Number1144441-39-3

The structure consists of a chloro-substituted indole ring linked to a thiadiazole moiety through an acetamide functional group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates the indole and thiadiazole components. For instance, one method reported includes the reaction of 4-chloroindole with dichloroacetyl chloride to form an intermediate, which is subsequently reacted with a thiadiazole derivative under controlled conditions to yield the final product .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of related thiadiazole derivatives against various cancer cell lines. For example, compounds featuring the N-(1,3,4-thiadiazol-2-yl) motif have demonstrated significant cytotoxic effects against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using MTT assays. These studies suggest that the incorporation of the thiadiazole ring enhances the cytotoxic potential of indole derivatives .

Key Findings:

  • Compounds with similar structures showed promising activity against cancer cell lines.
  • Molecular docking studies identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that modifications in the thiadiazole structure can lead to enhanced antibacterial and antifungal activities. For instance, certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Table: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli206.25
Compound BS. aureus223.12
Compound CC. albicans1812.5

These findings underscore the versatility of thiadiazole-containing compounds in medicinal chemistry.

Case Study 1: Anticancer Activity

In a study published in PubMed, researchers synthesized a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives and evaluated their antiproliferative effects against various human epithelial cell lines. The results indicated that specific substitutions on the thiadiazole ring could significantly enhance cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Screening

Another investigation focused on evaluating the antimicrobial efficacy of several thiadiazole derivatives against common bacterial strains. The study utilized disk diffusion methods and determined minimum inhibitory concentrations (MICs), revealing that certain compounds displayed superior activity compared to established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.